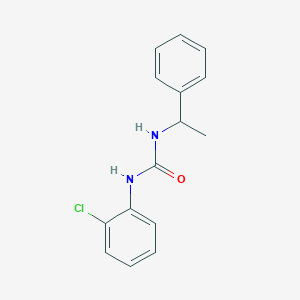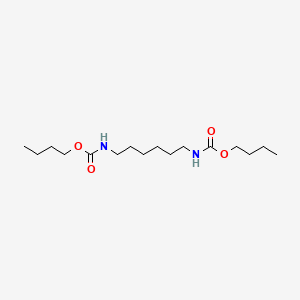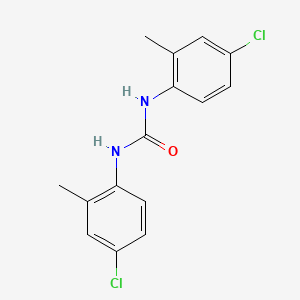
1,3-Bis(4-chloro-2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-chloro-2-methylphenyl)urea is an organic compound with the molecular formula C15H14Cl2N2O It is a derivative of urea, where two hydrogen atoms are replaced by 4-chloro-2-methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(4-chloro-2-methylphenyl)urea can be synthesized through the reaction of 4-chloro-2-methylaniline with phosgene, followed by the reaction with ammonia. The general reaction scheme is as follows:
Step 1: 4-chloro-2-methylaniline reacts with phosgene to form 4-chloro-2-methylphenyl isocyanate.
Step 2: The 4-chloro-2-methylphenyl isocyanate then reacts with ammonia to produce this compound.
The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and purity. The production process is designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-chloro-2-methylphenyl)urea undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under controlled temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1,3-Bis(4-chloro-2-methylphenyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,3-Bis(4-chloro-2-methylphenyl)urea can be compared with other similar compounds, such as:
1,3-Bis(4-methylphenyl)urea: This compound lacks the chlorine atoms, resulting in different chemical and biological properties.
1,3-Bis(4-chlorophenyl)urea: This compound lacks the methyl groups, leading to variations in its reactivity and applications.
1,3-Bis(4-chloro-3-methylphenyl)urea: The position of the methyl group is different, affecting the compound’s overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C15H14Cl2N2O |
|---|---|
Poids moléculaire |
309.2 g/mol |
Nom IUPAC |
1,3-bis(4-chloro-2-methylphenyl)urea |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9-7-11(16)3-5-13(9)18-15(20)19-14-6-4-12(17)8-10(14)2/h3-8H,1-2H3,(H2,18,19,20) |
Clé InChI |
RZKNNEZNKLMIRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)NC(=O)NC2=C(C=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


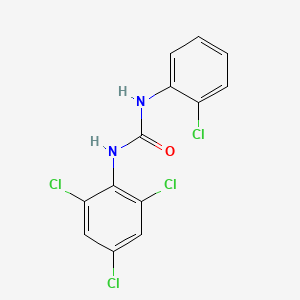


![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)

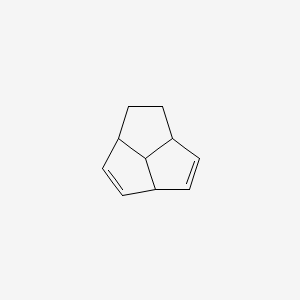
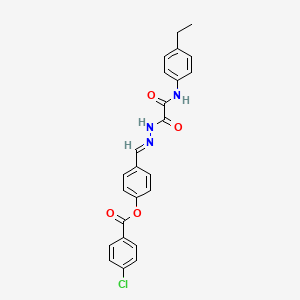
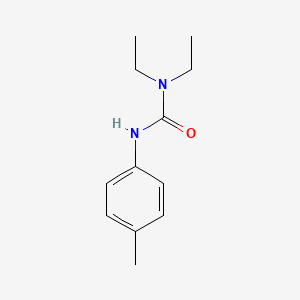
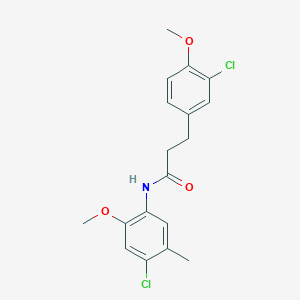
![N-[2-chloro-5-(trifluoromethyl)phenyl]octanamide](/img/structure/B11952422.png)


